molecular formula C22H23N3O5S3 B381297 4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate CAS No. 315708-46-4

4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate

Cat. No. B381297
CAS RN: 315708-46-4
M. Wt: 505.6g/mol
InChI Key: LDBKLLRSIABIPG-UHFFFAOYSA-N
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Description

4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H23N3O5S3 and its molecular weight is 505.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

  • One-step Synthesis Techniques : Research demonstrates one-step synthesis methods for related thieno[2,3-d]pyrimidine derivatives, showcasing efficient pathways to these compounds which are crucial for medicinal chemistry applications (Leistner et al., 1988).
  • Catalytic Synthesis : A study by Shi et al. (2018) introduced a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction, highlighting the importance of sustainable chemistry in drug synthesis (Shi et al., 2018).

Biological and Pharmacological Activities

  • Anticancer Properties : Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on a derivative of ethyl 2-aminothiophene, emphasizing the potential of thiophene derivatives in oncology (Gad et al., 2020).
  • Antimicrobial Activities : Research on heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties indicated promising antimicrobial properties against Staphylococcus aureus, suggesting potential applications in addressing antibiotic resistance (Sirakanyan et al., 2015).

Implications for Drug Discovery and Material Science

  • Dual Inhibitors for Cancer Treatment : Gangjee et al. (2009) synthesized compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the role of thieno[2,3-d]pyrimidine derivatives in developing potent antitumor agents (Gangjee et al., 2009).
  • Analgesic and Anti-inflammatory Activities : Compounds within the thieno[2,3-d]pyrimidine class have demonstrated significant analgesic and anti-inflammatory activities, indicating their potential in developing new pain management therapies (Cannito et al., 1990).

properties

IUPAC Name

4-O-ethyl 2-O-methyl 3-methyl-5-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S3/c1-5-30-21(27)15-10(2)17(22(28)29-4)33-19(15)25-14(26)9-31-18-16-12-7-6-8-13(12)32-20(16)24-11(3)23-18/h5-9H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBKLLRSIABIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100631
Record name 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315708-46-4
Record name 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315708-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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